3-(Methoxycarbonyl)cyclohexanecarboxylic acid
Overview
Description
3-(Methoxycarbonyl)cyclohexanecarboxylic acid is a chemical compound with the molecular formula C9H14O4 . It has a molecular weight of 186.21 . The compound is stored in a dry room at room temperature and is available in solid form .
Molecular Structure Analysis
The InChI code for 3-(Methoxycarbonyl)cyclohexanecarboxylic acid is 1S/C9H14O4/c1-13-9(12)7-4-2-3-6(5-7)8(10)11/h6-7H,2-5H2,1H3,(H,10,11) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
3-(Methoxycarbonyl)cyclohexanecarboxylic acid has a density of 1.2±0.1 g/cm3, a boiling point of 303.1±35.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.4 mmHg at 25°C . Its molar refractivity is 44.7±0.3 cm3, and it has 4 H bond acceptors, 1 H bond donor, and 3 freely rotating bonds .Scientific Research Applications
Photocatalysis
Scientific Field
The field of application is photocatalysis, which falls under the broader categories of chemistry and material science .
Summary of Application
In a study titled “Iron Photocatalysis via Brønsted Acid Unlocking Ligand-to-Metal Charge Transfer,” researchers used 3-(Methoxycarbonyl)cyclohexanecarboxylic acid in a process to activate inert haloalkylcarboxylate (CnXmCOO−, X=F or Cl) to CnXm radical production . This process enabled the fluoro-polyhaloalkylation of non-activated alkenes .
Methods of Application
The researchers demonstrated a robust and practical Brønsted acid unlocking iron ligand-to-metal charge transfer (LMCT) photocatalysis for the activation of multifarious inert haloalkylcarboxylate . The process involved the combination of easily available selectfluor as a fluorine source .
Results or Outcomes
The study successfully delivered numerous valuable alkyl fluorides, including various potential drug molecules . The researchers anticipate that this Brønsted acid unlocking iron LMCT protocol for the oxidative decarboxylation of haloalkylcarboxylate can serve as an intriguing sustainable option to execute the activation of inert compounds .
Safety And Hazards
The compound is labeled with the GHS07 pictogram, and its hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing its mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
properties
IUPAC Name |
3-methoxycarbonylcyclohexane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c1-13-9(12)7-4-2-3-6(5-7)8(10)11/h6-7H,2-5H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PODOUIALODEQFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCC(C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50947951 | |
Record name | 3-(Methoxycarbonyl)cyclohexane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50947951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Methoxycarbonyl)cyclohexanecarboxylic acid | |
CAS RN |
25090-39-5 | |
Record name | 1, monomethyl ester | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=249821 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-(Methoxycarbonyl)cyclohexane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50947951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(methoxycarbonyl)cyclohexane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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